molecular formula C11H8O3S B13857763 2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid

2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid

Cat. No.: B13857763
M. Wt: 220.25 g/mol
InChI Key: MGJGGFDNLCMBPI-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt inflammatory pathways by modulating cytokine production .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H8O3S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(4-hydroxyphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8O3S/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-6,12H,(H,13,14)

InChI Key

MGJGGFDNLCMBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)C(=O)O)O

Origin of Product

United States

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